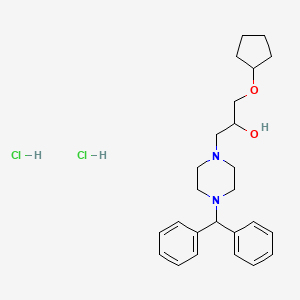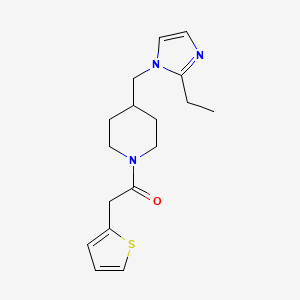
methyl 3-methyl-4-oxobutanoate
Vue d'ensemble
Description
Methyl 3-methyl-4-oxobutanoate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a pleasant fruity odor and is highly soluble in water, ethanol, and other polar solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Methyl 3-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the esterification of diketene with methanol using concentrated sulfuric acid as a catalyst. The reaction mixture is then subjected to crude fractionation and distillation to obtain the final product . Another method involves the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide, followed by concentration under reduced pressure .
Analyse Des Réactions Chimiques
Methyl 3-methyl-4-oxobutanoate exhibits reactivity as both an ester and a ketone. It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group. The compound can also undergo alkylation reactions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . Common reagents used in these reactions include alkyl halides, alcohols, and various catalysts.
Applications De Recherche Scientifique
Methyl 3-methyl-4-oxobutanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, it is used in the synthesis of biologically active molecules, such as 1-hydroxymethylpyrrolizidine alkaloids . In medicine, it is used in the development of therapeutic agents, including HIV-1 specific reverse transcriptase inhibitors . In industry, it is used as an intermediate in the production of important industrial compounds, such as gamma-butyrolactone and 1,4-butanediol .
Mécanisme D'action
The mechanism of action of methyl 3-methyl-4-oxobutanoate involves its reactivity as both an ester and a ketone. The compound can undergo nucleophilic addition reactions due to the presence of the carbonyl group, which makes it a versatile intermediate in various synthetic pathways . Additionally, it can participate in alkylation reactions, where the enolate ion reacts with an alkyl halide to form a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Methyl 3-methyl-4-oxobutanoate is similar to other compounds such as methyl acetoacetate, methyl 3-oxobutanoate, and acetoacetic acid methyl ester . These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific molecular structure, which allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Propriétés
IUPAC Name |
methyl 3-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHWBQQPAIUPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2602020.png)
![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide](/img/structure/B2602023.png)
![1-(4-fluorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2602024.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2602025.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2602026.png)
![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B2602027.png)


![2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2602032.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid](/img/structure/B2602034.png)
![tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate](/img/structure/B2602036.png)
